2-Amino-4-Methoxynicotinonitrile

Descripción general

Descripción

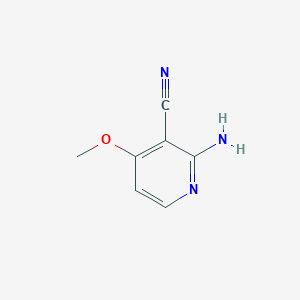

2-Amino-4-Methoxynicotinonitrile is an organic compound with the molecular formula C7H7N3O and a molecular weight of 149.15 g/mol It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the 2-position and a methoxy group at the 4-position on the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-Methoxynicotinonitrile typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes, acetophenone derivatives, malononitrile, and ammonium acetate in aqueous media using cellulose sulfuric acid as a catalyst . This method offers advantages such as shorter reaction times, simple work-up procedures, excellent yields, and catalyst recovery.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of multi-component reactions and the use of efficient catalysts like cellulose sulfuric acid can be scaled up for industrial applications, ensuring high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-4-Methoxynicotinonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents such as halogens, alkylating agents, and acylating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of substituted nicotinonitrile derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : CHNO

- Molecular Weight : 149.15 g/mol

- CAS Number : 951884-75-6

Pharmacological Applications

-

Anticancer Activity

- Recent studies have indicated that derivatives of 2-amino-4-methoxynicotinonitrile exhibit significant anticancer properties. For instance, compounds derived from similar structures have shown promise in inducing apoptosis and cell cycle arrest in various cancer cell lines. The mechanism often involves the disruption of microtubule dynamics and interference with cell cycle progression, leading to G2/M phase arrest .

-

Inhibition of Protein Kinases

- AMN compounds are also being investigated for their role as inhibitors of mitogen-activated protein kinase (MAPK) pathways. Specifically, inhibiting MK-2 (a downstream target in the p38 MAPK pathway) can modulate inflammatory responses and has potential therapeutic implications in treating inflammatory diseases .

- Neuroprotective Effects

Anticancer Studies

A series of experiments were conducted on derivatives of this compound against several human tumor cell lines. The results indicated a promising anticancer activity with IC50 values below 10 µM for some derivatives, highlighting their potential as lead compounds for further development .

MAPK Inhibition

In a study focusing on the inhibition of MK-2 activity, researchers demonstrated that AMN derivatives could effectively reduce phosphorylation levels of downstream substrates involved in inflammation, suggesting potential applications in treating inflammatory diseases .

Data Table: Summary of Research Findings

Mecanismo De Acción

The mechanism of action of 2-Amino-4-Methoxynicotinonitrile involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play crucial roles in binding to enzymes and receptors, modulating their activity. This compound can inhibit certain enzymes or act as an antagonist to specific receptors, leading to therapeutic effects in various medical conditions .

Comparación Con Compuestos Similares

2-Amino-5-bromo-4-methoxy-nicotinonitrile: This compound has a bromine atom at the 5-position, which can alter its reactivity and biological activity.

2-Methoxynicotinonitrile: Lacks the amino group, which significantly changes its chemical properties and applications.

Uniqueness: 2-Amino-4-Methoxynicotinonitrile is unique due to the presence of both amino and methoxy groups on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions and enhances its potential as a versatile building block in synthetic chemistry and pharmaceutical research.

Actividad Biológica

2-Amino-4-Methoxynicotinonitrile (AMN) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical formula of this compound is CHNO, featuring an amino group and a methoxy group attached to a nicotinonitrile framework. The presence of these functional groups influences its reactivity and biological properties, making it a valuable compound for research.

The biological activity of AMN is primarily attributed to its interaction with specific molecular targets. The amino and methoxy groups play crucial roles in binding to enzymes and receptors, modulating their activity. Key mechanisms include:

- Enzyme Inhibition : AMN has been shown to inhibit various enzymes, which can lead to therapeutic effects in conditions such as cancer and diabetes.

- Receptor Antagonism : The compound may act as an antagonist to specific receptors involved in disease pathways, further contributing to its potential therapeutic applications.

Biological Activities

Research indicates that AMN exhibits several biological activities, including:

- Anticancer Properties : Studies have demonstrated that AMN can induce apoptosis in cancer cells through various pathways, including JNK-mediated pathways. This suggests its potential as a multitarget anticancer agent.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

- Neuroprotective Effects : Some derivatives of AMN have shown promise in neuroprotection, indicating potential applications in neurodegenerative disorders.

Data Table: Biological Activities and Applications

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Anticancer | Induces apoptosis via JNK pathways | Cancer therapy |

| Anti-inflammatory | Modulates inflammatory cytokines | Treatment of inflammatory diseases |

| Neuroprotective | Protects neurons from oxidative stress | Neurodegenerative disease treatment |

| Enzyme Inhibition | Inhibits specific enzymes | Drug development for metabolic disorders |

Case Studies

- Anticancer Activity : A study published in the Journal of Medicinal Chemistry investigated the effects of AMN on various cancer cell lines. Results indicated that AMN significantly reduced cell viability and induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

- Anti-inflammatory Research : In a preclinical study, AMN was tested for its anti-inflammatory effects using animal models of arthritis. The results showed a marked reduction in inflammatory markers and joint swelling, suggesting that AMN could be beneficial in treating chronic inflammatory conditions .

- Neuroprotection Studies : Research focused on the neuroprotective effects of AMN derivatives revealed that these compounds could prevent neuronal death induced by oxidative stress in vitro. This opens avenues for developing treatments for conditions like Alzheimer’s disease .

Propiedades

IUPAC Name |

2-amino-4-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-11-6-2-3-10-7(9)5(6)4-8/h2-3H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYBLKYAFIOZRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370690 | |

| Record name | 2-Amino-4-Methoxynicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98651-70-8 | |

| Record name | 2-Amino-4-methoxy-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98651-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-Methoxynicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.